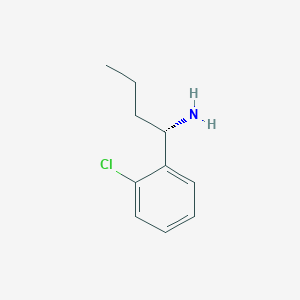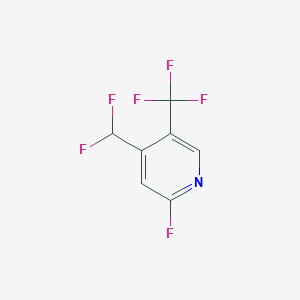
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorinated groups, such as difluoromethyl and trifluoromethyl, can modulate the biological and physiological activity of a compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct difluoromethylation of pyridines using difluorocarbene reagents Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .
科学的研究の応用
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with biological targets and improves its stability and bioavailability .
特性
分子式 |
C7H3F6N |
|---|---|
分子量 |
215.10 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-3(6(9)10)4(2-14-5)7(11,12)13/h1-2,6H |
InChIキー |
TXUQZVYTZOTZLM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


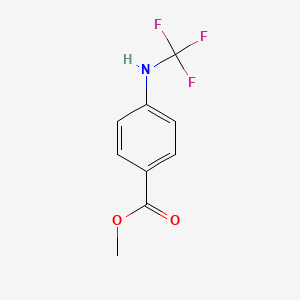
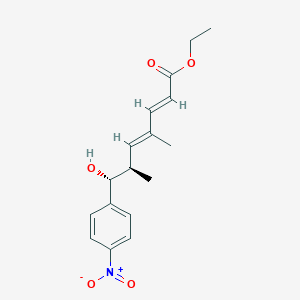

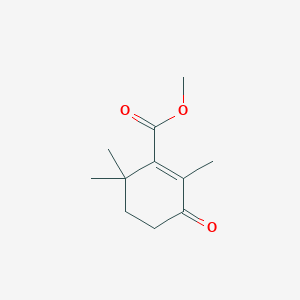

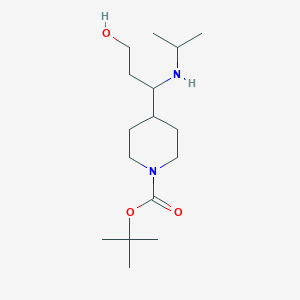
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
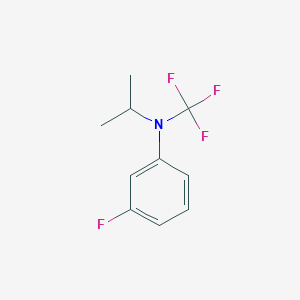
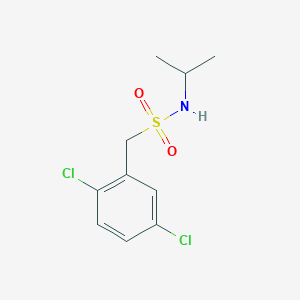
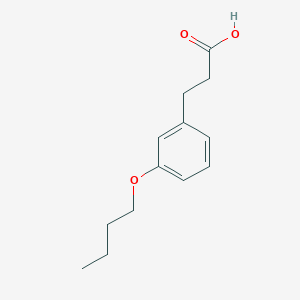
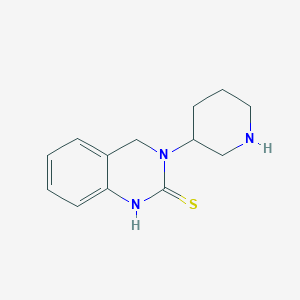
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
